Cas no 1510244-75-3 (2-(5-bromothiophen-3-yl)ethan-1-ol)
2-(5-bromothiophen-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-bromothiophen-3-yl)ethan-1-ol
- 3-Thiopheneethanol, 5-bromo-
- 2-(5-Bromothiophen-3-yl)ethanol
- 1510244-75-3
- EN300-193702
-
- Inchi: 1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2
- InChI Key: MDPDGARUUBVGBH-UHFFFAOYSA-N
- SMILES: C1SC(Br)=CC=1CCO
Computed Properties
- Exact Mass: 205.94010g/mol
- Monoisotopic Mass: 205.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- Density: 1.651±0.06 g/cm3(Predicted)
- Boiling Point: 276.5±25.0 °C(Predicted)
- pka: 14.77±0.10(Predicted)
2-(5-bromothiophen-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-193702-0.05g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 0.05g |
$282.0 | 2023-09-17 | |
| Enamine | EN300-193702-0.1g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 0.1g |
$420.0 | 2023-09-17 | |
| Enamine | EN300-193702-0.25g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 0.25g |
$601.0 | 2023-09-17 | |
| Enamine | EN300-193702-0.5g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 0.5g |
$947.0 | 2023-09-17 | |
| Enamine | EN300-193702-1g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 1g |
$1214.0 | 2023-09-17 | |
| Enamine | EN300-193702-2.5g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 2.5g |
$2379.0 | 2023-09-17 | |
| Enamine | EN300-193702-5g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 5g |
$3520.0 | 2023-09-17 | |
| Enamine | EN300-193702-10g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 10g |
$5221.0 | 2023-09-17 | |
| Enamine | EN300-193702-1.0g |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01BHKN-50mg |
2-(5-bromothiophen-3-yl)ethan-1-ol |
1510244-75-3 | 95% | 50mg |
$399.00 | 2024-06-20 |
2-(5-bromothiophen-3-yl)ethan-1-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-(5-bromothiophen-3-yl)ethan-1-ol
Research Briefing on 1510244-75-3 and 2-(5-bromothiophen-3-yl)ethan-1-ol in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecules such as 1510244-75-3 and 2-(5-bromothiophen-3-yl)ethan-1-ol. These compounds are gaining attention due to their potential applications in drug discovery, particularly in the development of novel therapeutics targeting various diseases. This briefing provides an overview of the latest research findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic uses.
The compound 1510244-75-3, a unique chemical entity, has been investigated for its role in modulating specific biological pathways. Recent studies have explored its interactions with key enzymes and receptors, suggesting its utility as a lead compound in drug development. Meanwhile, 2-(5-bromothiophen-3-yl)ethan-1-ol, a brominated thiophene derivative, has shown promise in medicinal chemistry due to its structural features that enable diverse chemical modifications and biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of derivatives based on 2-(5-bromothiophen-3-yl)ethan-1-ol. The study demonstrated that these derivatives exhibit potent inhibitory effects against certain kinases implicated in cancer progression. The findings underscore the potential of this compound as a scaffold for designing new kinase inhibitors with improved selectivity and efficacy.
Another recent investigation focused on the pharmacokinetic properties of 1510244-75-3, revealing favorable absorption and distribution profiles in preclinical models. This study, published in Drug Metabolism and Disposition, highlighted the compound's potential for oral administration, a critical factor in its development as a therapeutic agent. Further research is needed to assess its safety and efficacy in clinical settings.
In addition to their therapeutic potential, both compounds have been utilized as intermediates in the synthesis of more complex molecules. For instance, 2-(5-bromothiophen-3-yl)ethan-1-ol has been employed in the construction of heterocyclic compounds with applications in materials science and agrochemicals. This versatility enhances its value in both pharmaceutical and industrial contexts.
Despite these promising developments, challenges remain in optimizing the biological activity and reducing potential off-target effects of these compounds. Future research directions may include structure-activity relationship (SAR) studies to refine their properties and explore their mechanisms of action in greater detail. Collaborative efforts between academia and industry will be essential to translate these findings into viable therapeutic options.
In conclusion, the compounds 1510244-75-3 and 2-(5-bromothiophen-3-yl)ethan-1-ol represent exciting avenues for research in chemical biology and drug discovery. Their unique structural and functional characteristics offer numerous opportunities for innovation, paving the way for the development of next-generation therapeutics. Continued exploration of these molecules will undoubtedly contribute to advancements in the field and address unmet medical needs.
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